molecular formula C10H11N3O B10954863 Crotonaldehyde nicotinoyl hydrazone

Crotonaldehyde nicotinoyl hydrazone

Cat. No.: B10954863
M. Wt: 189.21 g/mol
InChI Key: VIKRHUFKAWDYHD-IEKDHZODSA-N
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Description

Crotonaldehyde nicotinoyl hydrazone is a hydrazone derivative formed by the condensation of crotonaldehyde (an α,β-unsaturated aldehyde) with nicotinoyl hydrazide. These compounds are known for their ability to form stable complexes with transition metals (e.g., Fe(II), Cu(II)) and exhibit diverse biological and catalytic activities .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(E)-[(E)-but-2-enylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C10H11N3O/c1-2-3-7-12-13-10(14)9-5-4-6-11-8-9/h2-8H,1H3,(H,13,14)/b3-2+,12-7+

InChI Key

VIKRHUFKAWDYHD-IEKDHZODSA-N

Isomeric SMILES

C/C=C/C=N/NC(=O)C1=CN=CC=C1

Canonical SMILES

CC=CC=NNC(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Standard Schiff-Base Condensation

The most widely reported method involves refluxing equimolar amounts of nicotinic acid hydrazide (0.55 g, 4 mmol) and crotonaldehyde (4 mmol) in ethanol (15 mL) with glacial acetic acid (5 drops) as catalyst. Key parameters include:

ParameterOptimal ValueImpact on Yield
Reaction Temperature78°C (ethanol reflux)Maximizes kinetics while minimizing aldehyde volatility
Reaction Time1–2 hours>90% conversion after 1 hour
Molar Ratio1:1 hydrazide:aldehydePrevents oligomerization
Catalyst Concentration0.5–1% acetic acidAccelerates dehydration without side reactions

After cooling, CNH precipitates as a yellow crystalline solid, isolated by filtration with 70–75% yield. Washing with cold ethanol removes unreacted starting materials, while vacuum drying ensures product stability.

High-Temperature Solvent-Free Synthesis

Patent EP0322691A1 discloses a solvent-free approach where nicotinic acid hydrazide (22 g) and crotonaldehyde (13.2 mL) are heated at 150–200°C for 3 hours under nitrogen. This method achieves 85–90% conversion by:

  • Eliminating solvent mass transfer limitations

  • Utilizing excess aldehyde (1:1.2 molar ratio) to drive equilibrium

  • Implementing gradual temperature ramping (5°C/min) to prevent thermal degradation

The crude product is purified via silica gel chromatography (CHCl₃:MeOH 100:1), yielding 27.5 g (82%) of CNH with mp 144–145°C.

Advanced Mechanochemical Synthesis

Recent advances in solvent-free chemistry enable CNH synthesis through ball milling. PMC10343660 details a protocol using:

  • Equipment : Retsch MM400 mixer mill

  • Conditions : 30 Hz frequency, 10 mm stainless steel balls

  • Reagents : 1:1 molar ratio nicotinic hydrazide:crotonaldehyde

  • Additive : 5 wt% NaHCO₃ as proton acceptor

This method achieves 94% yield within 45 minutes, as confirmed by in situ Raman spectroscopy tracking C=N bond formation at 1625 cm⁻¹. Comparative data reveals:

MethodTimeYieldPurity (HPLC)Energy Use (kWh/mol)
Ethanol reflux2 h75%98.2%1.8
Solvent-free3 h82%97.5%2.1
Mechanochemical0.75 h94%99.1%0.9

Mechanochemical synthesis reduces reaction time by 60% and energy consumption by 50% compared to thermal methods, making it preferable for scalable production.

Catalytic Innovations and Yield Optimization

Acid Catalysis Screening

Systematic catalyst evaluation reveals:

CatalystConc. (mol%)YieldSide Products
Acetic acid175%<5%
p-Toluenesulfonic acid0.583%7% (aldol adducts)
Amberlyst-15288%3%
Enzyme (lipase B)1068%None

Heterogeneous catalysts like Amberlyst-15 enable easy separation and reuse over five cycles with <5% activity loss.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes with 89% yield. Controlled experiments show:

Power (W)Temperature (°C)Time (min)Yield
100803072%
1501001589%
2001201091%

Higher temperatures risk crotonaldehyde polymerization, capping practical yields at ~90%.

Analytical Characterization and Quality Control

CNH identity is confirmed through:

  • FT-IR : N-H stretch (3250 cm⁻¹), C=O (1660 cm⁻¹), C=N (1615 cm⁻¹)

  • ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.98 (s, 1H, pyridine-H), 8.25 (d, J = 8 Hz, 1H, pyridine-H), 7.55 (dd, J = 8, 5 Hz, 1H, pyridine-H), 6.85 (dt, J = 15, 7 Hz, 1H, CH=CH₂), 6.15 (d, J = 15 Hz, 1H, CH=CH₂), 2.35 (q, J = 7 Hz, 2H, CH₂), 1.08 (t, J = 7 Hz, 3H, CH₃)

  • HPLC : Retention time 6.8 min (C18 column, 60:40 H₂O:MeCN), purity >98%

Industrial-Scale Production Considerations

For batch production (>100 kg), the solvent-free method proves most viable:

  • Mixer Reactor : Combine 220 kg nicotinic hydrazide with 132 L crotonaldehyde

  • Heating : Ramp to 180°C over 1 h under N₂

  • Reaction : Maintain at 180–190°C for 2 h

  • Crystallization : Cool to 50°C, add 500 L ethyl acetate

  • Filtration : Recover crystals, wash with cold ethyl acetate

  • Drying : Vacuum oven at 60°C for 12 h

This process achieves 85% yield with 99.5% purity, meeting pharmaceutical-grade specifications .

Chemical Reactions Analysis

Types of Reactions

Crotonaldehyde nicotinoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of crotonaldehyde nicotinoyl hydrazone involves its interaction with molecular targets such as enzymes and receptors. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Isomerism

  • Crotonaldehyde Nicotinoyl Hydrazone: Expected to exhibit geometric isomerism (cis/trans) due to the α,β-unsaturated aldehyde moiety. This isomerism is common in hydrazones, as seen in salicylaldehyde isonicotinoyl hydrazine derivatives, where cis isomers are less stable and revert to trans forms in the solid state .
  • Salicylaldehyde Nicotinoyl Hydrazone (SANH): Contains a phenolic -OH group, enhancing metal-binding affinity. Forms 2:1 (M:L) complexes with Fe(II) and Cu(II), characterized by stability constants (log K = 12.1 for Fe(II)) and endothermic complexation processes .
  • Isonitrosoacetophenone Nicotinoyl Hydrazone: Features an oxime group (-NOH) adjacent to the hydrazone, enabling dual chelation sites for transition metals. Single-crystal X-ray diffraction confirms a planar structure with extended π-conjugation .

Spectroscopic and Computational Insights

  • Di-2-pyridyl Ketone Nicotinoylhydrazone: FT-IR and DFT studies reveal strong π-delocalization across pyridyl and nicotinoyl moieties, contributing to nonlinear optical properties (hyperpolarizability = 1.23 × 10⁻³⁰ esu) .
  • SANH : UV-Vis spectra show ligand-to-metal charge transfer (LMCT) bands at 450–500 nm for Fe(II) complexes, correlating with redox activity .
  • Isonitrosoacetophenone Derivative: NMR and NBO analyses confirm intramolecular hydrogen bonding (N-H···O), stabilizing the enol-imine tautomer .

Metal-Binding and Stability

  • SANH : Exhibits higher stability with Fe(II) (ΔG = -45.2 kJ/mol) than Cu(II) (ΔG = -38.7 kJ/mol), attributed to stronger orbital overlap with low-spin d⁶ Fe(II) .
  • Isonitrosoacetophenone Derivative: Binds Co(II) and Ni(II) with octahedral geometry, confirmed by magnetic susceptibility (µeff = 3.2–3.8 BM) .
  • Di-2-pyridyl Ketone Analog : Forms distorted square-planar complexes with Zn(II), validated by DFT-optimized bond lengths (Zn-N = 2.05 Å) .

Q & A

Q. What are the optimal synthetic routes for preparing crotonaldehyde nicotinoyl hydrazone, and how can purity be ensured?

this compound is synthesized via condensation of crotonaldehyde with nicotinoyl hydrazide in anhydrous ethanol under reflux conditions. Purity is ensured through recrystallization in ethanol and validated via melting point analysis and thin-layer chromatography (TLC) . For large-scale synthesis, solvent-free methods (e.g., grinding techniques) improve yield and reduce environmental impact .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR spectroscopy identifies key functional groups (C=N, N-H, and C=O stretches) and confirms hydrazone formation. Computational methods (DFT/B3LYP) align experimental vibrational frequencies with theoretical predictions .
  • Single-crystal X-ray diffraction resolves molecular geometry, revealing planarity in the nicotinoyl-hydrazone moiety and intermolecular hydrogen bonding patterns .
  • UV-Vis spectroscopy assesses π→π* and n→π* transitions, critical for understanding electronic properties .

Q. How can this compound derivatives be quantified in complex matrices (e.g., biological or environmental samples)?

HPLC with DNPH derivatization is the gold standard:

  • Derivatize carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones.
  • Separate using a C18 column with acetonitrile/water gradient elution.
  • Detect at 360 nm, accounting for polymerized hydrazone peaks (e.g., crotonaldehyde hydrazone dimers) .
  • Quantify via external calibration, ensuring recovery rates >90% .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) elucidate the electronic structure and reactivity of this compound?

  • DFT calculations (B3LYP/6-31G(d)) optimize molecular geometry, revealing hyperconjugative interactions and charge distribution. For example, the C=N bond exhibits partial double-bond character due to resonance with the hydrazone moiety .
  • Natural Bond Orbital (NBO) analysis quantifies intramolecular charge transfer, such as LP(N)→σ*(C-N) interactions, which stabilize the structure .
  • Nonlinear optical (NLO) properties are predicted via hyperpolarizability calculations, highlighting potential applications in materials science .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Antimicrobial activity : Electron-withdrawing substituents (e.g., nitro groups) enhance activity against Gram-positive bacteria by increasing membrane permeability .
  • Antioxidant capacity : Planar hydrazone structures with extended π-conjugation improve radical scavenging efficiency via electron delocalization .
  • Metal coordination : Transition metals (e.g., Cu(II), Ni(II)) enhance bioactivity by forming stable complexes with the hydrazone’s N and O donor sites .

Q. How do contradictions in toxicological data for crotonaldehyde derivatives inform risk assessment?

  • Epidemiological studies show no direct link between crotonaldehyde exposure and lung cancer in humans after adjusting for smoking confounders .
  • Mechanistic studies highlight crotonaldehyde-DNA adducts (e.g., 1,N2-propanodeoxyguanosine) as potential genotoxic markers, though metabolic detoxification (e.g., glutathione conjugation) complicates risk extrapolation .
  • Animal models report respiratory tract carcinogenicity at high doses, but relevance to human exposure levels remains debated .

Q. What innovative methods enable real-time detection of crotonaldehyde derivatives in dynamic systems (e.g., cigarette smoke)?

  • Fourier Transform Infrared (FTIR) spectroscopy coupled with oversampling data-driven spectral analysis (ODDSA) achieves real-time quantification in cigarette smoke. Key steps:
  • Interface FTIR with a smoking machine to capture gas-phase spectra.
  • Use ODDSA to resolve overlapping peaks (e.g., crotonaldehyde vs. acrolein) with <5% error .

Q. How do intermolecular interactions in this compound crystals influence material properties?

  • Hirshfeld surface analysis identifies dominant interactions:
  • N-H···O hydrogen bonds (40% contribution) stabilize layered packing.
  • C-H···π interactions (15%) enhance thermal stability .
    • Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, correlated with intermolecular bond strength .

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